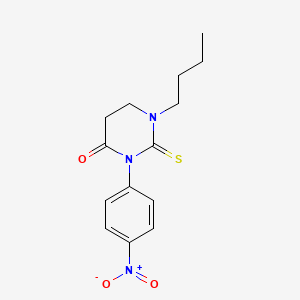
1-Butyl-3-(4-nitrophenyl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones This compound is characterized by the presence of a butyl group, a nitrophenyl group, and a thioxo group attached to a tetrahydropyrimidinone ring
准备方法
The synthesis of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde, butylamine, and thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
科学研究应用
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various bacterial and fungal strains.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用机制
The mechanism of action of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to key enzymes involved in the process. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
相似化合物的比较
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other thioxotetrahydropyrimidinone derivatives, such as:
1-Butyl-3-(4-chlorophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group. It may exhibit different biological activities and chemical reactivity.
1-Butyl-3-(4-methylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methylphenyl group, which can influence its pharmacokinetic properties and efficacy.
The uniqueness of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
666180-33-2 |
|---|---|
分子式 |
C14H17N3O3S |
分子量 |
307.37 g/mol |
IUPAC 名称 |
1-butyl-3-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H17N3O3S/c1-2-3-9-15-10-8-13(18)16(14(15)21)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-10H2,1H3 |
InChI 键 |
NDLCNCFQSFBWKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCC(=O)N(C1=S)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


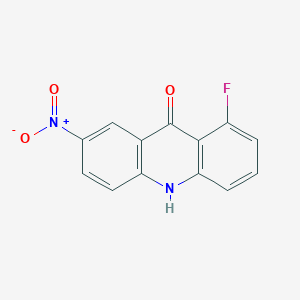

![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
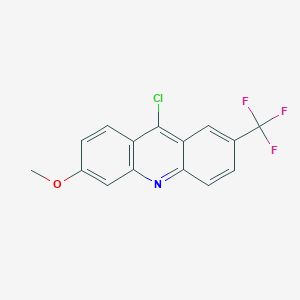
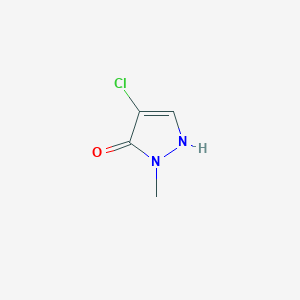
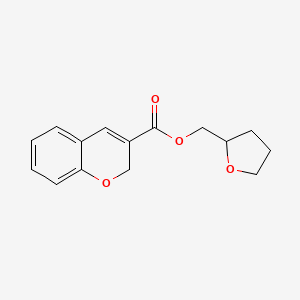
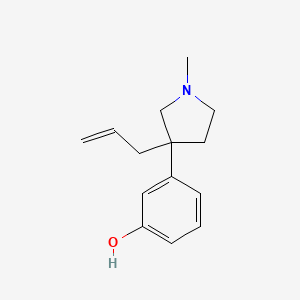
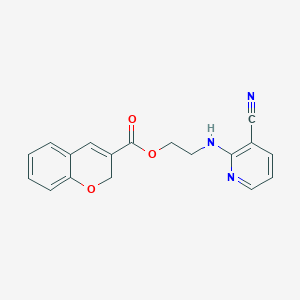
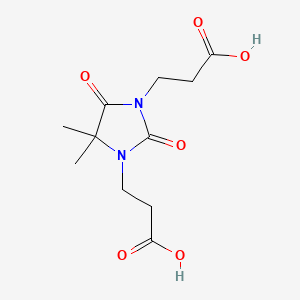
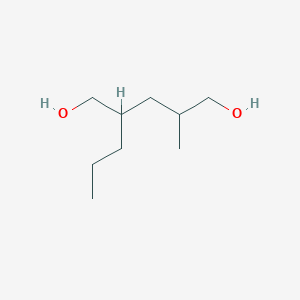
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
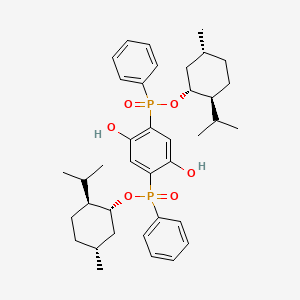
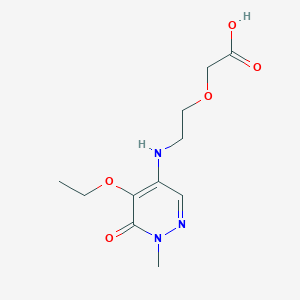
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
